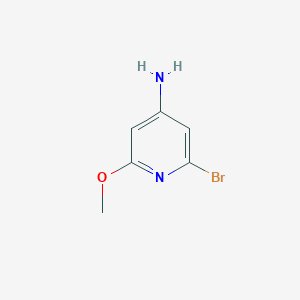

2-Bromo-6-methoxypyridin-4-amine

Overview

Description

“2-Bromo-6-methoxypyridin-4-amine” is a chemical compound with the CAS Number: 1196152-34-7 . It has a molecular weight of 203.04 . The IUPAC name for this compound is 2-bromo-6-methoxy-4-pyridinamine . It is a solid substance .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H7BrN2O/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3,(H2,8,9) . This code provides a specific description of the molecule’s structure, including the positions of the bromine, methoxy, and amine groups on the pyridine ring.Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications

Structural Characterization and Hydrogen Bonding

2-Bromo-6-methoxypyridin-4-amine's derivatives have been studied for their structural characterization. For example, N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate and its variant with pyrazin-2-yl showed different sites of protonation and distinct intermolecular hydrogen bonding patterns. These findings highlight the compound's potential in studying hydrogen bonding and molecular conformations (Böck et al., 2021).

Amination Mechanisms

Research has also focused on the amination mechanisms of bromo-derivatives of pyridines. Studies suggest that 2-bromo-6-ethoxypyridine and similar compounds undergo rearrangements during amination, possibly involving pyridyne as an intermediate. These insights are significant for understanding the chemical behavior and reaction pathways of 2-bromo-6-methoxypyridine derivatives (Pieterse & Hertog, 2010).

Ring Transformations and Catalysis

Further studies include ring transformations in reactions of heterocyclic halogeno compounds with nucleophiles. These transformations are crucial for the synthesis of various organic compounds and can be facilitated using catalysts like potassium amide in liquid ammonia (Hertog et al., 2010). Additionally, the chemoselective synthesis of various amines, facilitated by copper catalysis, from bromopyridine derivatives including this compound, has been explored (Lang et al., 2001).

Potential in Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been synthesized and explored for their potential as bioactive compounds. For instance, efficient synthesis methods have been developed for compounds like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is a part of potent dopamine and serotonin receptors antagonists (Hirokawa et al., 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302-H315-H320-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause eye irritation, and may cause respiratory irritation . The recommended precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and face thoroughly after handling .

Mechanism of Action

Target of Action

It is known that this compound is often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 2-Bromo-6-methoxypyridin-4-amine may interact with its targets through a process known as transmetalation . This process involves the transfer of an organic group from a boron compound to a metal, such as palladium . The exact nature of these interactions and the resulting changes would depend on the specific targets and the conditions under which the reaction is carried out.

Biochemical Pathways

Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound plays a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. In the context of Suzuki–Miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds , which can lead to the synthesis of a wide range of organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at a temperature between 2 and 8 degrees Celsius . These conditions help to preserve the compound’s stability and ensure its effective participation in chemical reactions.

Biochemical Analysis

Biochemical Properties

2-Bromo-6-methoxypyridin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of specific genes involved in cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases by binding to their ATP-binding sites. This binding prevents the phosphorylation of target proteins, thereby altering cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound in in vitro studies has demonstrated sustained effects on cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular apoptosis or necrosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can affect metabolic flux and alter the levels of specific metabolites. Additionally, this compound can be metabolized into various byproducts, which may have distinct biochemical properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, it has been observed to bind to albumin in the bloodstream, facilitating its transport to different tissues. The distribution of this compound within cells can also affect its biochemical activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism. This localization is essential for understanding the compound’s overall biochemical effects .

Properties

IUPAC Name |

2-bromo-6-methoxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKKKPQHFUZZFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857081 | |

| Record name | 2-Bromo-6-methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196152-34-7 | |

| Record name | 2-Bromo-6-methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}cyclobutane-1-carboxylic acid](/img/structure/B1443970.png)

![2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B1443973.png)

![2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B1443976.png)

![4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid](/img/structure/B1443982.png)

![2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole](/img/structure/B1443984.png)